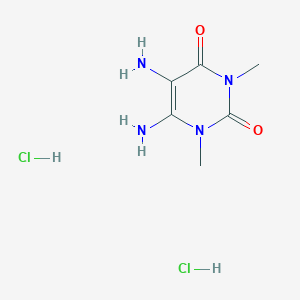
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes two amino groups and two methyl groups attached to the pyrimidine ring, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluracil.
Amination Reaction: The introduction of amino groups at the 5 and 6 positions of the pyrimidine ring is achieved through an amination reaction. This can be done using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the synthesized compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and hydrochloride formation reactions.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acids and their analogs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in electron transfer reactions, affecting the redox state of the target.
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1,3-dipropyluracil: Similar structure but with propyl groups instead of methyl groups.
5,6-Diamino-1,3-dimethyluracil: Lacks the hydrochloride groups.
5,6-Diamino-2,4-dihydroxypyrimidine: Contains hydroxyl groups instead of amino groups.
Uniqueness
5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrochloride is unique due to its specific substitution pattern and the presence of dihydrochloride groups, which can influence its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H12Cl2N4O2 |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
5,6-diamino-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-9-4(8)3(7)5(11)10(2)6(9)12;;/h7-8H2,1-2H3;2*1H |
InChI Key |
NRYHRBQENSRXAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
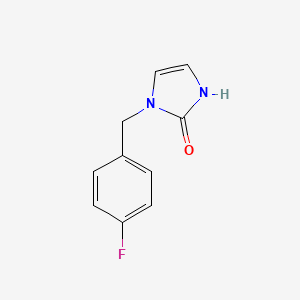
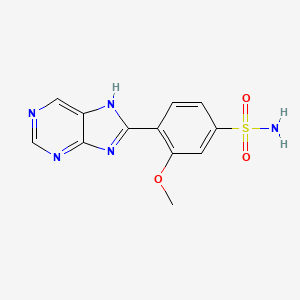
![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)


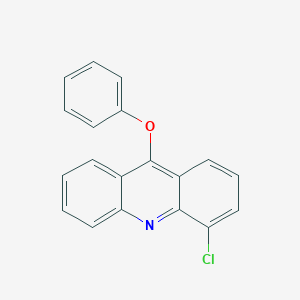

![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
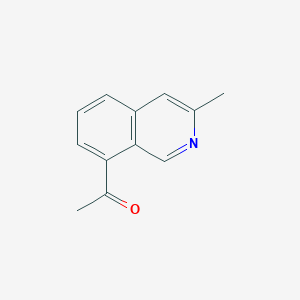

![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)
